molecular formula C11H10N4S B1237218 1-Formylisoquinoline thiosemicarbazone CAS No. 2365-26-6

1-Formylisoquinoline thiosemicarbazone

Numéro de catalogue: B1237218
Numéro CAS: 2365-26-6
Poids moléculaire: 230.29 g/mol
Clé InChI: FQWITMQQUMTMRE-VGOFMYFVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Formylisoquinoline thiosemicarbazone, also known as this compound, is a useful research compound. Its molecular formula is C11H10N4S and its molecular weight is 230.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Inhibition of Mammalian Ribonucleotide Reductase :1-Formylisoquinoline thiosemicarbazone, especially its iron chelate, is a potent inhibitor of mammalian ribonucleotide reductase. This enzyme plays a crucial role in DNA synthesis, and the compound targets its tyrosine free radical. The inhibition involves an oxygen-requiring reaction, which leads to the destruction of the M2 tyrosine radical, a key component of the enzyme. This mechanism is reversible after the removal of the drug, allowing the enzyme's activity to be regenerated (Thelander & Gräslund, 1983).

  • Antineoplastic Activity and Molecular Structure :The compound has been investigated for its antineoplastic (anti-cancer) properties. Its structure has been elucidated using spectroscopic methods, identifying it as an isomer with E configuration. These structural features contribute to its carcinostatic activity (Antonini et al., 1977).

  • Biochemical Effects in Escherichia coli :Studies on Escherichia coli B have revealed that this compound inhibits growth by interfering with RNA and DNA synthesis. It specifically affects RNA synthesis more severely than DNA synthesis. The biochemical mechanism involves blocking the metabolic utilization of uracil and general blockade of RNA synthesis (Hochman et al., 1972).

  • Enzymatic and Antineoplastic Properties :The compound is among the most potent inhibitors of ribonucleoside diphosphate reductase, crucial in antineoplastic activity. Its effectiveness against various murine neoplasms, including Sarcoma 180 and Leukemia L1210, has been noted. This highlights its potential for clinical trials as an antineoplastic agent (Agrawal et al., 1977).

  • Combination Chemotherapy Evaluation :In vivo studies have shown synergistic effects against leukemia when combined with other chemotherapeutic agents. This synergy is attributed to the additive inhibitory effects on tumor cell growth and the involvement of host defenses against the tumor (Grindey et al., 1972).

  • Metal Complexes and Cytotoxic Effects :The metal complexes of this compound, particularly iron and copper complexes, have been studied for their cytotoxicity and DNA synthesis inhibition. These complexes exhibit enhanced inhibitory activity compared to the free ligands, indicating a significant role in medicinal chemistry (Saryan et al., 1979).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of 1-Formylisoquinoline thiosemicarbazone can be achieved through the condensation reaction between 1-formylisoquinoline and thiosemicarbazide. The reaction can be carried out under reflux conditions in an appropriate solvent with the addition of a catalyst. The product can be isolated and purified through recrystallization or column chromatography.", "Starting Materials": ["1-formylisoquinoline", "thiosemicarbazide", "catalyst", "solvent"], "Reaction": ["Step 1: Dissolve 1-formylisoquinoline and thiosemicarbazide in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as p-toluenesulfonic acid or acetic acid.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and filter off any solids that have formed.", "Step 5: Concentrate the filtrate under reduced pressure to remove the solvent.", "Step 6: Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain pure 1-Formylisoquinoline thiosemicarbazone."] }

Numéro CAS

2365-26-6

Formule moléculaire

C11H10N4S

Poids moléculaire

230.29 g/mol

Nom IUPAC

[(E)-isoquinolin-1-ylmethylideneamino]thiourea

InChI

InChI=1S/C11H10N4S/c12-11(16)15-14-7-10-9-4-2-1-3-8(9)5-6-13-10/h1-7H,(H3,12,15,16)/b14-7+

Clé InChI

FQWITMQQUMTMRE-VGOFMYFVSA-N

SMILES isomérique

C1=CC=C2C(=C1)C=CN=C2/C=N/NC(=S)N

SMILES

C1=CC=C2C(=C1)C=CN=C2C=NNC(=S)N

SMILES canonique

C1=CC=C2C(=C1)C=CN=C2C=NNC(=S)N

61043-13-8

Synonymes

1-formylisoquinoline thiosemicarbazone
1-formylisoquinoline thiosemicarbazone, (E)-isomer
1-formylisoquinoline thiosemicarbazone, (Z)-isomer
IQ-1-CTS
isoquinoline-1-carboxaldehyde thiosemicarbazone

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Formylisoquinoline thiosemicarbazone
Reactant of Route 2
Reactant of Route 2
1-Formylisoquinoline thiosemicarbazone
Reactant of Route 3
Reactant of Route 3
1-Formylisoquinoline thiosemicarbazone
Reactant of Route 4
Reactant of Route 4
1-Formylisoquinoline thiosemicarbazone
Reactant of Route 5
1-Formylisoquinoline thiosemicarbazone
Reactant of Route 6
1-Formylisoquinoline thiosemicarbazone
Customer
Q & A

A: 1-Formylisoquinoline thiosemicarbazone primarily targets ribonucleotide reductase (RDR), a key enzyme involved in DNA synthesis. [, , , , , , , ] It inhibits this enzyme, leading to a reduction in the production of deoxyribonucleotides, the building blocks of DNA. [, , , , , ] This ultimately interferes with DNA replication and repair processes, primarily impacting rapidly dividing cells like cancer cells. [, , , , , , , ]

A: Research suggests that this compound and its derivatives primarily target the non-heme iron subunit of ribonucleotide reductase. [, , , , ]

A: Inhibiting RDR disrupts the delicate balance of deoxyribonucleotides required for DNA replication and repair, ultimately leading to the inhibition of DNA synthesis. [, , , , , , , ] This is particularly detrimental to rapidly dividing cancer cells, ultimately leading to their growth inhibition or death. [, , , , , , , ]

A: While this compound's primary target is RDR, which is essential for all dividing cells, its effects are more pronounced in rapidly dividing cells, like cancer cells, that have a higher demand for DNA precursors. [, , , , , , , ]

ANone: While the provided texts do not explicitly state the molecular formula and weight, they provide sufficient information to deduce them. Based on its structure, the molecular formula of this compound is C11H10N4S, and its molecular weight is 230.29 g/mol.

A: The provided research papers mainly focus on the biological activity and SAR of this compound and its derivatives. While they don't delve deep into detailed spectroscopic analysis, they mention utilizing spectroscopic methods to confirm the structure of synthesized compounds. [, , ]

ANone: The provided research primarily focuses on the biological activity and mechanism of action of this compound and its derivatives. Information regarding its material compatibility and stability under various conditions is not discussed in these papers.

A: The research primarily focuses on the biological activity of this compound as an enzyme inhibitor, specifically targeting RDR. [, , , , , , , ] The provided texts do not discuss catalytic properties or applications outside of its role as an RDR inhibitor.

A: Yes, quantitative structure-activity relationship (QSAR) studies have been conducted on this compound and related compounds. [, ] These studies aim to establish a relationship between the molecular structure of the compounds and their RDR inhibitory activity. [, ]

A: Research indicates that modifications to the this compound structure significantly influence its RDR inhibitory activity and antineoplastic properties. [, , , , , ] For instance:

  • 5-substituted derivatives: Introducing substituents at the 5-position of the isoquinoline ring can significantly impact the duration of RDR inhibition and antineoplastic activity. [, ]
  • 4-Methyl-5-amino substitution: Adding a methyl group at the 4-position and an amino group at the 5-position leads to a substantial increase in RDR inhibitory potency and antineoplastic activity against various murine tumors. [, ] This modification also seems to enhance metabolic stability by hindering enzymatic acetylation. []
  • Hydroxyl group introduction: Introducing a hydroxyl group at the 5-position can improve water solubility without significantly compromising antineoplastic activity. []

A: While specific details about the compound's stability under various conditions are limited in the provided research, it's known that this compound can undergo metabolic transformations, such as desulfuration and side-chain cleavage. []

A: Formulating this compound as a sodium salt significantly improves its water solubility, making it more suitable for parenteral administration. [] This approach has been successfully applied to several derivatives, enhancing their therapeutic potential. []

ANone: The provided research primarily focuses on the preclinical evaluation of this compound and its derivatives. Information regarding SHE regulations and compliance is not within the scope of these papers.

A: Studies in mice using radiolabeled this compound reveal that the compound is relatively slowly excreted, primarily through urine. [, ] Metabolic transformations include desulfuration, side-chain cleavage, and glucuronidation. [] Interestingly, a significant portion of the excreted material appears to be the iron chelate of the compound. [, ]

A: Yes, the 4-methyl-5-amino substitution seems to improve metabolic stability. [] In vitro studies using rat liver homogenates show that this modification hinders enzymatic acetylation, a common metabolic pathway for aromatic amines. [] This is consistent with in vivo findings demonstrating low levels of acetylated metabolites in the urine of mice treated with the 4-methyl-5-amino derivative. []

ANone: Numerous studies demonstrate the antineoplastic activity of this compound and its derivatives against various murine tumor models, including:

  • Sarcoma 180: Significant tumor growth inhibition and increased survival rates have been observed in mice bearing Sarcoma 180 ascites cells following treatment with this compound and its derivatives. [, , , ]
  • Leukemia L1210: this compound and its derivatives exhibit substantial antineoplastic activity against Leukemia L1210 cells both in vitro and in vivo. [, , , ]
  • Other murine tumor models: Promising activity has also been observed against Leukemia P388 and B16 melanoma. []

ANone: Studies on leukemia L1210 cells have identified several mechanisms that contribute to resistance against this compound and other RDR inhibitors:

  • Elevated RDR levels: Increased expression of the RDR enzyme can reduce sensitivity to inhibitors by providing a larger pool of the drug target. [, ]
  • Altered drug efflux: Resistance can arise from enhanced drug efflux mediated by transporters like P-glycoprotein, which pump the drug out of the cells, reducing its intracellular concentration. []
  • Modifications in RDR subunit: Structural changes in the non-heme iron subunit of RDR can lead to decreased sensitivity to specific inhibitors, including this compound and hydroxyurea. [, ]

ANone: While the provided texts focus on the preclinical evaluation of this compound and its derivatives, some information regarding toxicity is mentioned:

    ANone: The provided research primarily focuses on the basic biochemical and pharmacological properties of this compound and its derivatives. Information about specific drug delivery and targeting strategies is not discussed in these papers.

    ANone: The provided research focuses on characterizing the in vitro and in vivo activity of this compound and its analogs. The studies do not delve into research regarding specific biomarkers or diagnostic applications.

    ANone: The research papers mention several analytical techniques used to study this compound and its derivatives, including:

    • Radiolabeling: Using radiolabeled compounds, like [3'-14C] MAIQ-1, enables researchers to track the compound's distribution, metabolism, and excretion in vivo. [, ]
    • Chromatography: Techniques such as thin-layer chromatography are employed to separate and analyze metabolites of this compound in biological samples. [, ]
    • Enzyme assays: The inhibitory potency of this compound and its derivatives against RDR is assessed using in vitro enzyme assays, typically measuring the conversion of radiolabeled substrates. [, , , ]

    ANone: The provided research primarily focuses on the pharmacological and biochemical aspects of this compound. Information related to its environmental impact and degradation is not discussed in these papers.

    ANone: The provided research focuses on the preclinical evaluation of this compound and its derivatives. Specific details regarding analytical method validation are not discussed within the scope of these papers.

    ANone: The provided research focuses on the preclinical investigation of this compound and its derivatives. Specific information regarding quality control and assurance measures during development, manufacturing, and distribution is not provided in these research papers.

    ANone: The provided research mainly focuses on the biochemical mechanisms and cellular effects of this compound. Information regarding its potential immunogenicity or its ability to induce immunological responses is not discussed in these papers.

    A: Studies on a this compound-resistant mouse leukemia L1210 cell line (MQ-580) revealed increased expression of P-glycoprotein, a drug efflux transporter. [] This suggests that this compound might be a substrate for P-glycoprotein, and its efflux could contribute to resistance in this cell line. []

    ANone: The available research primarily focuses on the in vitro and in vivo anticancer activity and mechanism of action of this compound and its analogs. These studies do not provide detailed information regarding its biocompatibility or biodegradability.

    ANone: Yes, several other compounds inhibit RDR and exhibit anticancer activity. These include:

    • Hydroxyurea: A clinically used RDR inhibitor that targets the non-heme iron subunit, similar to this compound. [, , , , ]
    • Guanazole: Another RDR inhibitor that displays synergy with platinum-based compounds and cyclophosphamide in treating leukemia. []
    • Dialdehyde derivatives of inosine and deoxyinosine: These compounds inhibit the effector-binding subunit of RDR. []

    ANone: The research primarily focuses on the biological activity, mechanism of action, and preclinical evaluation of this compound. Information about recycling and waste management is not within the scope of these studies.

    ANone: The provided research highlights the use of various tools and resources for studying this compound and its analogs, including:

    • Murine tumor models: Researchers utilize established murine models like Sarcoma 180, Leukemia L1210, and B16 melanoma to evaluate the in vivo anticancer activity of these compounds. [, , , , , , , , ]
    • Cell culture systems: In vitro studies employing cultured tumor cells allow for a controlled environment to investigate the compound's mechanism of action, cytotoxicity, and development of resistance. [, , , , , , ]
    • Biochemical assays: Researchers utilize enzyme assays to measure RDR activity and assess the inhibitory potency of this compound and its derivatives. [, , , , ]

    ANone: The research presented spans several decades, highlighting the evolution of research on this compound and its derivatives:

    • Early studies: Initial investigations focused on synthesizing and screening various α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, including this compound, for their antineoplastic activity. [, , , , , , , , , ]
    • Mechanism of action: Subsequent studies identified RDR as the primary target of this compound and provided insights into its mechanism of action. [, , , , , , , ]
    • Structure-activity relationships: Extensive SAR studies explored the impact of structural modifications on activity, leading to the development of more potent derivatives, such as 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone. [, , , , , , ]
    • Resistance mechanisms: More recent research has focused on understanding mechanisms of resistance to this compound and other RDR inhibitors, paving the way for developing strategies to overcome drug resistance. [, , , , , , , ]

    ANone: The research on this compound and its derivatives exemplifies cross-disciplinary collaboration involving:

    • Medicinal chemistry: Synthetic efforts to modify the compound's structure and enhance its potency and drug-like properties are crucial. [, , , , , ]
    • Biochemistry: Understanding the compound's interaction with RDR, its mechanism of enzyme inhibition, and the downstream effects on DNA synthesis are essential. [, , , , , , , ]
    • Pharmacology: Investigating the compound's absorption, distribution, metabolism, excretion, and in vivo efficacy in preclinical models is critical for drug development. [, , , , , , , , , ]

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.